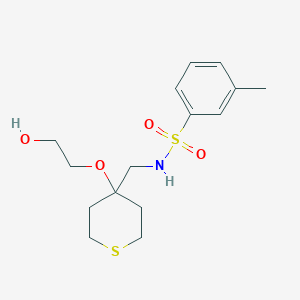

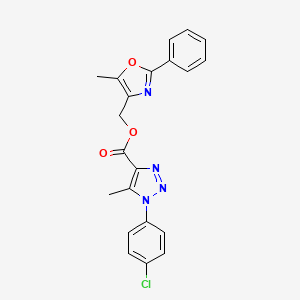

![molecular formula C19H15N3OS B2934042 N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 423733-64-6](/img/structure/B2934042.png)

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The process involved different substituents introduced into the N2-benzene ring, 4-NH2, and 5-NH position of the structure .

Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine” is characterized by a linear formula C19H15N3OS . Its molecular weight is 333.415 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the compound was synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, one of the compounds was reported as an orange-red solid with a yield of 94% .

Scientific Research Applications

Antifungal Properties

Research indicates that derivatives of 4-methoxy-N,N-dimethylpyrimidin have been synthesized and tested for their antifungal properties. These compounds, including variants like 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger. The derivatives were found to be biologically active and could be developed into useful antifungal agents (Jafar et al., 2017).

Synthesis for Pharmacological Activity

Pyrimidine derivatives, including those similar to N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine, have been synthesized for various pharmacological and biological activities. For instance, the synthesis of 6-(4-methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine was pursued for potential pharmacological applications (Jadhav et al., 2022).

Apoptosis Induction in Cancer Research

Derivatives of N-methylthieno[2,3-d]pyrimidines, including compounds like N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine, have been discovered as potent apoptosis inducers. These compounds have shown efficacy in inhibiting tubulin polymerization, which is crucial in cancer treatment (Kemnitzer et al., 2009).

Antioxidant Activity

A series of N-substituted phenylthieno[2,3-d]pyrimidin-4-amine derivatives have been synthesized and characterized for their antioxidant activity. Compounds with electron-donating substituents demonstrated significant radical scavenging activity, highlighting their potential in antioxidant applications (Kotaiah et al., 2012).

Anti-Inflammatory Activity

Some derivatives of di-(phenyl) pyrimidin-2-amine, including 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine, have shown significant anti-inflammatory activity. These findings suggest their potential in developing new anti-inflammatory drugs (Kumar et al., 2017).

Potential in Antiangiogenic Therapy

Pyrimidine derivatives derived from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been explored for their antiangiogenic effects. These compounds have shown promising results in binding energy and molecular docking studies, indicating their potential as antiangiogenic agents (Jafar & Hussein, 2021).

Conformational Influence on Antitumor Activity

Studies on methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds, including those related to this compound, have shown that their 3-D conformation significantly influences their antitumor activities. These findings are important for the development of microtubule targeting agents (Xiang et al., 2020).

Mechanism of Action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidine derivatives, have been reported to target dihydrofolate reductase (dhfr) and some kinases . These targets play crucial roles in cell growth and proliferation, making them valuable targets for anticancer therapies.

Mode of Action

It’s known that similar compounds, such as mpc-6827, act as microtubule-destabilizing agents, leading to apoptosis by blocking cell cycle and inhibiting growth in several types of cancer .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and cell proliferation.

Pharmacokinetics

It’s worth noting that the lipophilicity of a drug, which refers to its affinity for a lipid environment, can influence its ability to diffuse easily into cells .

Result of Action

Similar compounds have shown inhibitory effects on human colorectal cancer cell proliferation . Additionally, certain derivatives have exhibited potent anti-inflammatory effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c1-23-15-9-7-14(8-10-15)22-18-17-16(13-5-3-2-4-6-13)11-24-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVKVFAXQROCNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

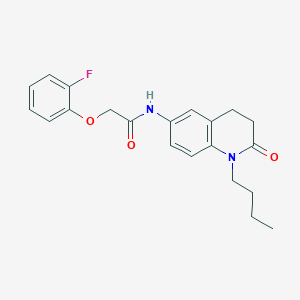

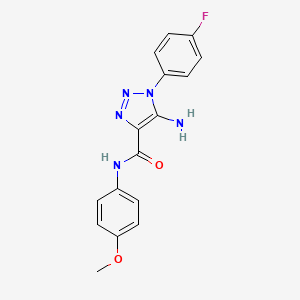

![1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2933960.png)

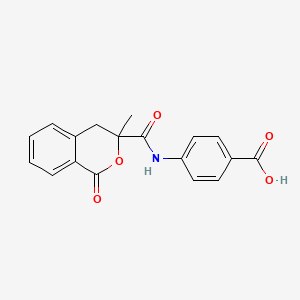

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate](/img/structure/B2933968.png)

![1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2933970.png)

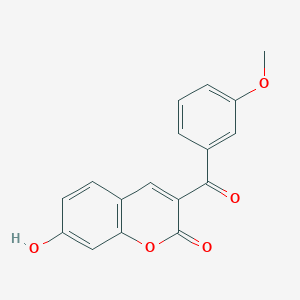

![[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate](/img/structure/B2933972.png)

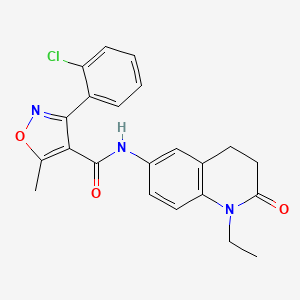

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933973.png)

![5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2933976.png)

![10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2933981.png)